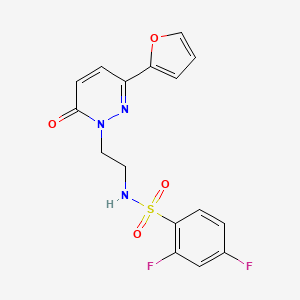
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F2N3O4S and its molecular weight is 381.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a furan moiety, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C16H13F2N3O4S
- Molecular Weight : 381.35 g/mol
- CAS Number : 946212-37-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the furan and pyridazine components may contribute to the compound's ability to modulate biological pathways relevant to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
- A study reported that related compounds with similar structures displayed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, suggesting a potential for further development as anticancer agents .
-
Antimicrobial Properties :
- The sulfonamide moiety of the compound is associated with antibacterial activity. Similar compounds have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Preliminary tests indicate that derivatives of this compound may also exhibit antifungal properties, warranting further investigation into their spectrum of activity.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Preliminary studies suggest that 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits promising anticancer properties. Compounds with similar structural motifs have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Mechanism of Action:
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors that regulate cell growth and apoptosis. The presence of fluorine may enhance lipophilicity, improving binding affinity to these targets.
Case Study:
A study conducted on related compounds indicated that they could significantly inhibit the viability of HeLa cells at concentrations as low as 10 µM. The observed mechanism involved mitochondrial dysfunction and activation of caspase pathways leading to programmed cell death.
The unique structural features of this compound suggest its potential in treating various diseases beyond cancer, including:
- Infectious Diseases : Due to its ability to interact with biological targets, there is potential for development against pathogens.
- Inflammatory Disorders : The compound may exhibit anti-inflammatory properties owing to the sulfonamide group.
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAEDFDJZBFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













